2-Bromo-4-methylbenzoyl chloride

Description

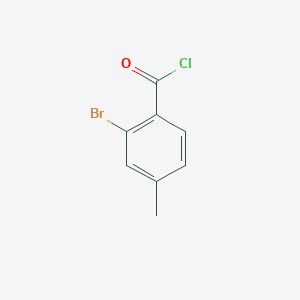

2-Bromo-4-methylbenzoyl chloride is a halogenated aromatic acyl chloride with the molecular formula C₈H₆BrClO. It features a benzoyl chloride backbone substituted with a bromine atom at the ortho (2nd) position and a methyl group at the para (4th) position relative to the carbonyl group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its electrophilic acyl chloride group enables facile nucleophilic substitution or acylation reactions, while the bromine and methyl substituents offer steric and electronic modulation for tailored reactivity .

Industrial synthesis typically involves bromination of 4-methylbenzoyl chloride or Friedel-Crafts acylation of brominated toluene derivatives.

Properties

IUPAC Name |

2-bromo-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGFJEIQODJAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565273 | |

| Record name | 2-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53456-09-0 | |

| Record name | 2-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylbenzoyl chloride can be synthesized through various methods. One common method involves the bromination of 4-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 2-bromo-4-methylbenzyl alcohol.

Oxidation Reactions: It can be oxidized to form 2-bromo-4-methylbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.

Major Products Formed

2-Bromo-4-methylbenzyl alcohol: Formed through reduction.

2-Bromo-4-methylbenzoic acid: Formed through oxidation.

Various substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Synthetic Organic Chemistry

Intermediate in Synthesis

2-Bromo-4-methylbenzoyl chloride is primarily used as an acylating agent in organic synthesis. It facilitates the formation of amides and esters through reactions with nucleophiles, which are crucial for constructing complex organic molecules. The compound's ability to form various derivatives allows chemists to explore diverse pathways in organic synthesis, particularly in creating biologically active compounds.

Reactivity with Nucleophiles

The reactivity of this compound with nucleophiles leads to significant transformations in chemical structures. This property is essential for developing new drugs and agrochemicals, as it enables the modification of existing compounds to enhance their efficacy or reduce side effects.

Pharmaceutical Applications

Potential Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. Studies have shown that compounds related to this structure can inhibit specific protein kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies . The compound's derivatives have been investigated for their biological activities, including enzyme inhibition, which could lead to novel pharmaceutical applications.

Drug Design and Development

The compound's ability to form various derivatives makes it a candidate for drug design. Its structural modifications can lead to compounds with improved pharmacokinetic properties or enhanced biological activity. Ongoing research aims to elucidate its interactions with biological macromolecules, which is vital for understanding its potential roles in drug development.

Agrochemical Applications

Development of Pesticides

In agrochemical research, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its reactivity allows for the creation of compounds that can effectively target agricultural pests while minimizing harm to non-target species. The development of such agrochemicals is crucial for sustainable agriculture practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electron-withdrawing bromine and chlorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Table 1: Key Physical and Chemical Properties

<sup>†</sup>XLogP3 values estimated using fragment-based methods.

Key Observations :

- Molecular Weight : The target compound has a higher molecular weight than 4-bromobenzoyl chloride due to the methyl group. The 5-bromo derivative (with dual bromine atoms and a benzyloxy group) exhibits significantly higher molecular weight and lipophilicity (XLogP3 = 5.3), making it less water-soluble .

- Melting Point : 4-Bromobenzoyl chloride is a liquid at room temperature, while this compound is likely a low-melting solid due to increased symmetry from the methyl group.

Reactivity and Electronic Effects

- Electrophilicity : The ortho -bromo and para -methyl substituents in this compound create a balance between electron-withdrawing (bromo) and electron-donating (methyl) effects. This results in moderate electrophilicity compared to 4-bromobenzoyl chloride , where the para-bromo group strongly withdraws electrons, enhancing acyl chloride reactivity .

Biological Activity

2-Bromo-4-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆BrClO, classified as an acyl chloride. It features a bromine atom at the second position and a methyl group at the fourth position of the benzene ring. This compound serves as a significant intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Despite limited direct studies on its biological activity, its derivatives and related compounds have shown potential in various biological applications.

The compound's structure enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical for forming various derivatives. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 217.49 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 42-44 °C |

| Boiling Point | 240 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds through electrophilic aromatic substitution and acylation reactions. The general procedure includes:

- Electrophilic Aromatic Substitution : Bromination of 4-methylbenzoyl chloride.

- Acylation : Formation of the acyl chloride via chlorination.

Enzyme Inhibition

While specific biological activities are not extensively documented for this compound, its derivatives have been studied for enzyme inhibition capabilities. For instance, compounds derived from similar structures have shown activity against various targets, including bromodomains involved in epigenetic regulation. Research indicates that brominated compounds can exhibit selective inhibition against bromodomain-containing proteins (BRD4), which play roles in cancer biology and inflammation .

Antiviral Activity

Some derivatives of related benzoyl chlorides have been associated with antiviral properties. The inclusion of specific functional groups, such as the 4-methylbenzyl group, has been linked to enhanced biological activity against viral pathogens. This suggests that further exploration of this compound's derivatives could yield compounds with significant antiviral effects.

Toxicological Studies

Research indicates that halogenated organic compounds, including acyl chlorides like this compound, can exhibit toxicity profiles that necessitate careful evaluation in biological systems. Studies on similar compounds have highlighted their potential cytotoxic effects on mammalian cells, emphasizing the need for thorough toxicity assessments during drug development processes .

Case Studies

- Enzyme Inhibition Assays : A study evaluated the inhibition of BRD4 by various brominated compounds, including those structurally related to this compound. The results indicated IC50 values in the micromolar range, demonstrating potential as a chemical probe for further pharmacological studies .

- Antiparasitic Activity : Some derivatives of benzoyl chlorides have been tested against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. These studies suggest that modifications to the benzoyl structure can enhance biological activity against these pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.